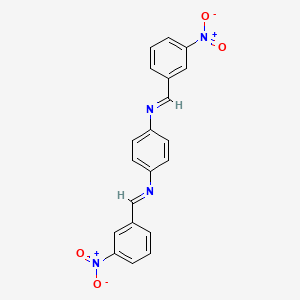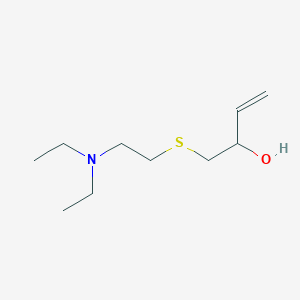
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL is an organic compound with a unique structure that includes both an amino and a thioether group
Méthodes De Préparation
The synthesis of 1-(2-(Diethylamino)ethylthio)-3-buten-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(diethylamino)ethanethiol with an appropriate butenone derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups. Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Diethylamino)ethylthio)-3-buten-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and thioether groups allow the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL can be compared with similar compounds such as 2-(diethylamino)ethanethiol and 1-(2-(diethylamino)ethylthio)-2-butanol. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of amino and thioether groups in this compound makes it distinct and valuable for specific applications.
Propriétés
Numéro CAS |
39159-35-8 |
|---|---|
Formule moléculaire |
C10H21NOS |
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethylsulfanyl]but-3-en-2-ol |
InChI |
InChI=1S/C10H21NOS/c1-4-10(12)9-13-8-7-11(5-2)6-3/h4,10,12H,1,5-9H2,2-3H3 |
Clé InChI |
JMRCTLPPBZMTGE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSCC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


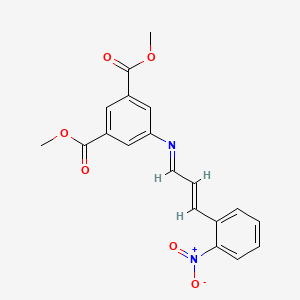
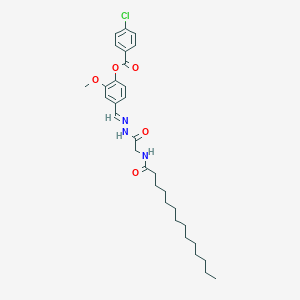

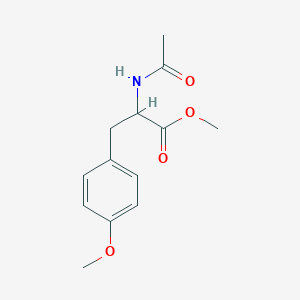
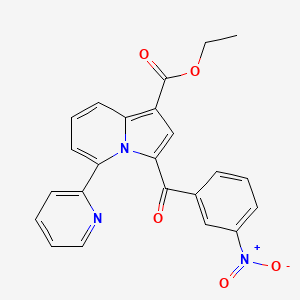

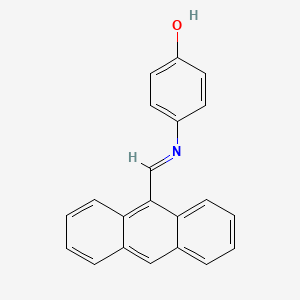



![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
